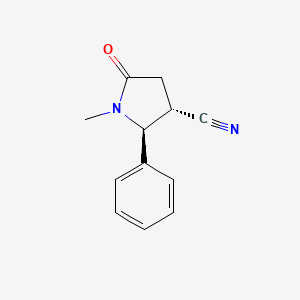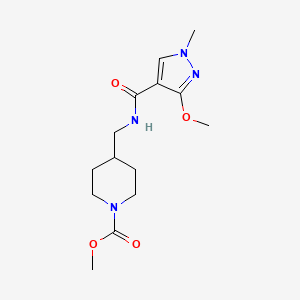
(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its physical appearance and other identifying characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction, and the conditions under which the reaction occurs .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using various spectroscopic methods and is often represented using structural formulas .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This can include the types of reactions it undergoes, the products of those reactions, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves analyzing properties such as melting point, boiling point, solubility, optical activity, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds similar to (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile have been synthesized and analyzed for their structural characteristics. For instance, the synthesis, X-ray, and spectroscopic analysis of related nitrile compounds have been conducted to understand their structural features and optical properties, utilizing techniques such as IR, NMR, and UV-vis spectroscopy (Jukić et al., 2010). These methods can be applied to (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile for detailed structural and optical characterization.
Chemical Reactivity and Synthesis Pathways
Research on the reactivity of structurally similar nitrile compounds includes studying their reactions under various conditions to produce novel derivatives. For example, the tandem Michael addition/imino-nitrile cyclization synthesis pathway has been explored to synthesize 2-amino-4-phenylpyridine-3-carbonitrile derivatives, revealing potential synthetic routes and reactivity profiles for related compounds (Dong et al., 2010).
Corrosion Inhibition
Some nitrile compounds exhibit significant corrosion inhibition properties, making them useful in protecting metals against corrosion. Investigations into heterocyclic derivatives, including pyrrole- and quinoline-based carbonitriles, have shown their effectiveness as corrosion inhibitors for various metals in acidic environments (Hameed et al., 2020; Singh et al., 2016). These studies could guide the application of (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile as a corrosion inhibitor.
Photovoltaic and Optical Properties
The photovoltaic and optical properties of pyranoquinoline derivatives have been explored, indicating the potential of nitrile compounds in organic electronics and photodiode fabrication (Zeyada et al., 2016). These findings suggest avenues for investigating the electronic and optical applications of (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile in advanced materials.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14-11(15)7-10(8-13)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCETYMRVDTYILC-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2872662.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2872664.png)




![3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2872673.png)



![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid](/img/structure/B2872678.png)
